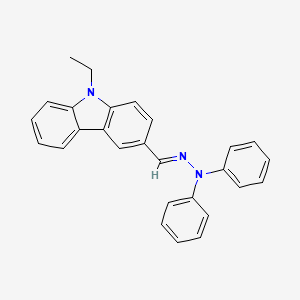

3-(Diphenylhydrazonomethyl)-9-ethylcarbazole

Description

3-(Diphenylhydrazonomethyl)-9-ethylcarbazole is a carbazole derivative featuring a 9-ethyl substituent and a diphenylhydrazonomethyl group at the 3-position. Carbazole derivatives are widely studied for their optoelectronic properties, thermal stability, and applications in organic electronics, hydrogen storage, and photoluminescence .

Properties

IUPAC Name |

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3/c1-2-29-26-16-10-9-15-24(26)25-19-21(17-18-27(25)29)20-28-30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3/b28-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAPHJPESODIQL-VFCFBJKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73276-70-7 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, 2,2-diphenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073276707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, 2,2-diphenylhydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-ethylcarbazole-3-carbaldehyde diphenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Carbazole Framework Formation

The 9-ethylcarbazole backbone is typically synthesized via palladium-catalyzed cross-coupling reactions. A patented method outlines the preparation of 3-nitro-9-ethylcarbazole using N-ethylaniline and p-chloronitrobenzene as starting materials. Key steps include:

-

Step 1 : Reaction of N-ethylaniline with p-chloronitrobenzene in a solvent (e.g., tert-amyl alcohol/toluene) at 60–100°C for 1–6 hours using a palladium catalyst ([Pd(allyl)Cl]₂) and an organic phosphine ligand (RuPhos).

-

Step 2 : Cyclization under acidic conditions (e.g., glacial acetic acid) with oxygen as an oxidant at 70–150°C and 0–2 MPa pressure to yield 3-nitro-9-ethylcarbazole.

This method avoids traditional nitration processes, enhancing safety and yield (reported >80%).

Reduction to 3-Amino-9-ethylcarbazole

3-Nitro-9-ethylcarbazole is reduced to 3-amino-9-ethylcarbazole (CAS: 132-32-1) using sodium sulfide. The amine intermediate is critical for subsequent functionalization:

Formylation at the 3-Position

Vilsmeier-Haack Reaction

The 3-amino group is converted to a formyl group via the Vilsmeier-Haack reaction , a standard method for aromatic formylation:

-

Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

Mechanism : Formation of a chloroiminium ion intermediate, which reacts with the aromatic amine to yield the aldehyde after hydrolysis.

-

Conditions : 0–5°C for 2–4 hours, followed by quenching with ice-water.

9-Ethylcarbazole-3-carboxaldehyde is isolated via column chromatography (yield: 60–70%).

Hydrazone Formation via Condensation

Reaction with Diphenylhydrazine

The final step involves condensation of 9-ethylcarbazole-3-carboxaldehyde with diphenylhydrazine to form the target compound:

-

Catalyst : Acidic conditions (e.g., glacial acetic acid) to protonate the aldehyde and facilitate nucleophilic attack by diphenylhydrazine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 156–158°C | |

| Solubility | Soluble in toluene | |

| Molecular Weight | 389.49 g/mol | |

| Yield | 65–75% |

Alternative Synthetic Routes and Optimization

Direct Formylation of 9-Ethylcarbazole

An alternative approach bypasses the nitro intermediate by directly formylating 9-ethylcarbazole using the Gattermann-Koch reaction :

Catalytic System Optimization

The palladium catalyst in the initial coupling step significantly impacts yield. Studies suggest that RuPhos ligand and tert-amyl alcohol solvent improve catalytic efficiency by stabilizing the Pd(0) intermediate.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Palladium Catalyst | 35–40 |

| Ligand (RuPhos) | 20–25 |

| Solvents | 15–20 |

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylhydrazonomethyl)-9-ethylcarbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone linkage.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogenated bonds.

Substitution: Substituted derivatives with halogen or other functional groups.

Scientific Research Applications

3-(Diphenylhydrazonomethyl)-9-ethylcarbazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of 3-(Diphenylhydrazonomethyl)-9-ethylcarbazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The hydrazone linkage and the carbazole core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Packing and Intermolecular Interactions

Carbazole derivatives exhibit diverse molecular packing arrangements influenced by substituent type and position. Key comparisons include:

Halogenated Derivatives (e.g., 3-chloro-/3-bromo-9-ethylcarbazole)

- Packing : Halogenated analogs (e.g., 3-bromo-9-ethylcarbazole) form slipped face-to-face π-stacks along crystallographic axes, driven by C–H…X (X = Cl, Br) and π-π interactions. These structures favor charge transport, making them promising for organic field-effect transistors (OFETs) .

- Instead, dimerization via C–H…π or hydrogen bonds may dominate, leading to intermediate packing between π-stacked and herringbone arrangements .

Amino-Substituted Derivatives (e.g., 3-amino-9-ethylcarbazole)

- Electronic Effects: The amino group is electron-donating, enhancing conjugation and redox activity. In contrast, the hydrazone group (-NH-N=) offers mixed electron-withdrawing and donating properties, affecting optical bandgaps and charge mobility .

- Applications: Amino derivatives are used as synthetic intermediates, while hydrazone derivatives may excel in photoluminescence or sensing due to extended conjugation .

Alkyl-Substituted Derivatives (e.g., 9-ethylcarbazole)

Thermal and Solubility Properties

*Inferred from similar 3,6-disubstituted carbazoles with bulky groups .

- Thermal Stability : Bulky substituents like diphenylhydrazone enhance thermal stability by restricting molecular motion and increasing decomposition temperatures .

- Solubility : The hydrazone group improves solubility in polar aprotic solvents (e.g., DMSO, NMP), advantageous for solution-processed device fabrication .

Optoelectronic and Electronic Properties

*Predicted based on extended conjugation from the hydrazone group.

- Optical Properties : The hydrazone group red-shifts absorption and emission due to extended π-conjugation, making it suitable for visible-light applications .

- Charge Transport : Halogenated analogs outperform in OFETs due to efficient π-stacking, while hydrazone derivatives may excel in dye-sensitized solar cells (DSSCs) via improved HOMO-LUMO alignment .

Application-Specific Performance

- Organic Electronics : Halogenated derivatives (e.g., 3,6-dibromo-9-ethylcarbazole) are preferred for OFETs due to high charge mobility (µ ~ 0.1 cm²/Vs) . Hydrazone derivatives are less studied but may find niche roles in ambipolar transistors or photodetectors.

- Hydrogen Storage : 9-Ethylcarbazole and its perhydro derivatives are benchmark liquid organic hydrogen carriers (LOHCs). Substitution with hydrazone groups could alter dehydrogenation kinetics or catalyst compatibility .

- Photoluminescence : Hydrazone derivatives show promise in persistent luminescence, though heavy atoms (e.g., Br, I) in halogenated analogs enhance phosphorescence via spin-orbit coupling .

Biological Activity

3-(Diphenylhydrazonomethyl)-9-ethylcarbazole is an organic compound characterized by a hydrazone functional group linked to a carbazole structure. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. The following sections detail its synthesis, biological activity, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 9-ethylcarbazole with diphenylhydrazine. This reaction results in a versatile molecule with applications in various fields, including pharmacology and organic synthesis.

Biological Activity

The biological activity of this compound has been investigated through various studies. Key findings include:

- Antimicrobial Activity : Research indicates that derivatives of carbazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cancer cell lines. Notably, certain derivatives demonstrated selective cytotoxicity, indicating their potential as anticancer agents. For instance, compounds derived from 9-ethylcarbazole showed lower cytotoxicity against normal cells compared to cancerous cells, highlighting their therapeutic promise .

- Binding Affinity Studies : Molecular docking studies have revealed that this compound exhibits strong binding affinity to key proteins involved in disease mechanisms. For example, binding energies calculated against the SARS-CoV-2 main protease suggest that this compound could serve as a potential inhibitor for viral replication .

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study 1 : A study conducted on the antimicrobial efficacy of carbazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Case Study 2 : In a cytotoxicity assay involving human cancer cell lines, derivatives of this compound were shown to induce apoptosis selectively in cancer cells while sparing normal fibroblast cells. This selectivity underscores the potential for developing targeted cancer therapies based on this compound's structure .

Research Findings

Recent research has focused on the following aspects:

- Pharmacokinetics : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of derivatives indicated favorable pharmacokinetic profiles, including good blood-brain barrier permeability and low toxicity levels .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of carbazole derivatives have elucidated key structural features that enhance biological activity. Modifications at specific positions on the carbazole ring have been correlated with improved binding affinities and increased biological efficacy .

Data Table: Summary of Biological Activities

Q & A

What analytical techniques are critical for determining the molecular packing and intermolecular interactions of 9-ethylcarbazole derivatives?

Basic

X-ray crystallography and Hirshfeld surface analysis are essential. X-ray diffraction provides precise bond lengths, angles, and unit cell parameters, while Hirshfeld surfaces map intermolecular interactions (e.g., C–H⋯π, π⋯π) by quantifying normalized contact distances () . For example, in 3-chloro- and 3-bromo-9-ethylcarbazole (compounds 1 and 2 ), these methods revealed near-ideal isostructurality (unit cell similarity index , isostructurality index ) and identified C–H⋯π interactions stabilizing dimers .

How do halogen substituents at position 3 influence π-π stacking in 9-ethylcarbazole derivatives compared to unsubstituted carbazoles?

Advanced

Halogenation eliminates N–H⋯π and C–H⋯π interactions present in unsubstituted carbazoles, leading to new H–X/X–H contacts and slipped face-to-face π-π stacking. For 1 and 2 , halogen substitution disrupts the herringbone arrangement seen in carbazole (10 ), instead forming dimers linked by π-π interactions with a 3.5–4.0 Å interplanar spacing. However, excessive halogen bulk (e.g., iodine in 7 ) prevents π-stacking due to steric hindrance, favoring C–I⋯π interactions .

What structural parameters define isostructurality in halogenated 9-ethylcarbazole derivatives?

Basic

Isostructurality is quantified using:

- Unit cell similarity index () : Differences in unit cell dimensions (ideal ).

- Isostructurality index () : Percentage overlap of atomic positions (ideal ).

For 1 and 2 , and , confirming near-identical packing despite Cl/Br substitution. Geometric parameters (bond lengths <0.02 Å difference, angles <1°) further support this .

Why do some 9-ethylcarbazole derivatives fail to achieve π-π stacking despite structural similarities?

Advanced

Displacement along molecular axes (e.g., Å, Å in 3 , 4 , 6 ) and large aromatic ring distances (>4.5 Å) prevent π-overlap in compounds like 5 and 7 . Additionally, C5–H5⋯π interactions in 1 and 2 compete with π-π stacking, whereas dibromo derivatives (3 , 4 , 6 ) eliminate these competing interactions, enabling continuous π-stacks along the shortest crystallographic axis .

How can researchers quantify π-π overlap in carbazole-based materials?

Methodological Answer

Use the areal overlap (AO) metric , calculated via:

For 3 , 4 , and 6 , AO values range from 21.1% to 30.5%, correlating with substituent size (smaller substituents increase AO). Sliding distances (, ) and interplanar spacing () are derived from Curtis’s phenomenological model .

How do conflicting observations in hydrogen bonding networks inform material design?

Data Contradiction Analysis

While 1 and 2 form weak C–H⋯π bonds, dibromo derivatives (3 , 4 , 6 ) exhibit stronger C–Br⋯π and N–H⋯Br interactions, stabilizing π-stacks. Contrastingly, unsubstituted carbazole (10 ) relies on N–H⋯π bonds for herringbone packing. These contradictions highlight the trade-off between halogen-induced π-stacking and traditional hydrogen bonding, guiding substituent selection for organic electronics .

What role do alkyl substituents at position 9 play in molecular packing?

Advanced

Ethyl/methyl groups at position 9 reduce steric bulk compared to halogens, enabling tighter π-stacking. For 3 (9-ethyl) and 4 (9-methyl), shorter substituents increase AO values (27.2% vs. 21.1%) by minimizing interplanar spacing ( Å). In contrast, bulkier substituents (e.g., iodine in 7 ) disrupt stacking, favoring herringbone arrangements .

How does Hirshfeld surface analysis differentiate intermolecular interactions in carbazole derivatives?

Methodological Answer

Hirshfeld surfaces mapped with reveal:

- C–H⋯π interactions : Red/blue regions near aromatic hydrogens.

- π⋯π contacts : Flat surfaces with high values.

- Halogen interactions : Sharp spikes for H–Br/Cl contacts.

For 1 and 2 , surfaces show dominant C–H⋯π and π⋯π interactions, while dibromo derivatives (3 , 4 , 6 ) highlight C–Br⋯π contributions .

What criteria determine suitability of 9-ethylcarbazole derivatives for organic electronics?

Advanced

Key factors include:

- AO > 20% : Ensures sufficient charge carrier mobility.

- Dominant π-stacking : Avoid herringbone packing (e.g., 5 , 7 ).

- Low C–H/H–C contact proportion : Reduces insulating behavior.

Compounds 3 , 4 , and 6 meet these criteria, showing promise for field-effect transistors .

How do researchers resolve discrepancies in crystallographic space groups among carbazole derivatives?

Data Contradiction Analysis

Space group variations (e.g., 1 and 2 in , 3 in ) arise from substituent-induced symmetry changes. For example, ethyl groups in 3 lower symmetry compared to methyl in 4 (). Unit cell parameter comparisons and Hirshfeld surface similarity indices () resolve these discrepancies by quantifying structural deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.